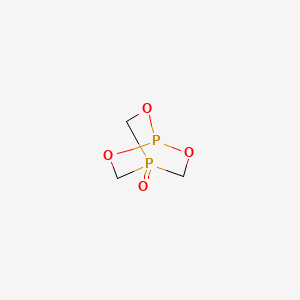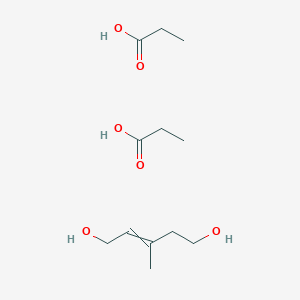
3-Methylpent-2-ene-1,5-diol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpent-2-ene-1,5-diol is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.1583 g/mol . It is also known by other names such as 3-Methyl-1,5-pentenediol . This compound features a double bond between the second and third carbon atoms and hydroxyl groups attached to the first and fifth carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-2-ene-1,5-diol can be achieved through the dehydration of alcohols. One common method involves the use of an acid catalyst, such as concentrated sulfuric acid or phosphoric acid, to facilitate the removal of water from the alcohol . The reaction typically requires heating the alcohol with the acid catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Methylpent-2-ene-1,5-diol may involve similar dehydration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylpent-2-ene-1,5-diol has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylpent-2-ene-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and double bond play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentene, 3-methyl-: A similar compound with a double bond but lacking hydroxyl groups.
3-Methyl-1,5-pentanediol: A saturated analog with hydroxyl groups but no double bond.
Eigenschaften
CAS-Nummer |
38169-71-0 |
|---|---|
Molekularformel |
C12H24O6 |
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
3-methylpent-2-ene-1,5-diol;propanoic acid |
InChI |
InChI=1S/C6H12O2.2C3H6O2/c1-6(2-4-7)3-5-8;2*1-2-3(4)5/h2,7-8H,3-5H2,1H3;2*2H2,1H3,(H,4,5) |
InChI-Schlüssel |
JYZNBGDQNFPBRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CCC(=O)O.CC(=CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
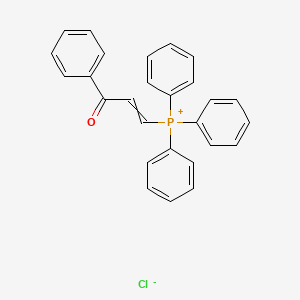
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
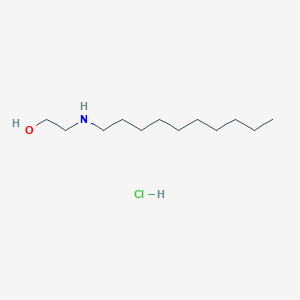
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
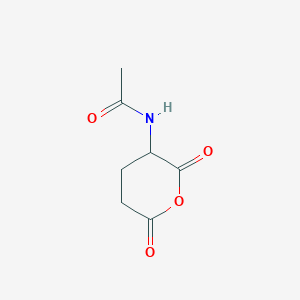
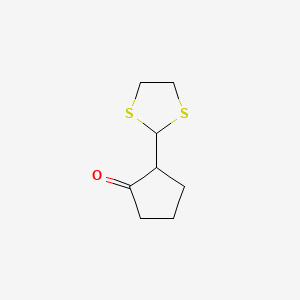


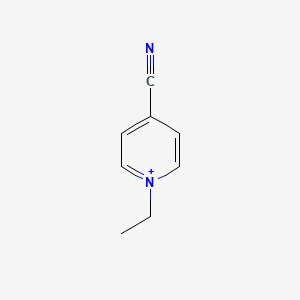
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
